
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt typically involves the reaction of 4-hydroxyphenyl isothiocyanate with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxyphenyl isothiocyanate+Triethylamine→(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of metalloproteases or other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)dithiocarbamic acid, sodium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, potassium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, ammonium salt
Uniqueness
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is unique due to its specific chemical structure and properties. The presence of the triethylamine moiety imparts distinct solubility and reactivity characteristics, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
62812-90-2 |
|---|---|
Molecular Formula |
C13H22N2OS2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;(4-hydroxyphenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H7NOS2.C6H15N/c9-6-3-1-5(2-4-6)8-7(10)11;1-4-7(5-2)6-3/h1-4,9H,(H2,8,10,11);4-6H2,1-3H3 |
InChI Key |
WMIAACLLESXVET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1NC(=S)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


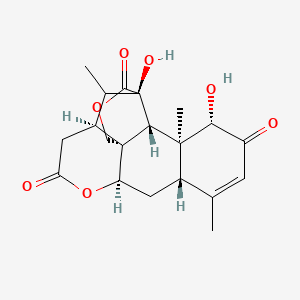

![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
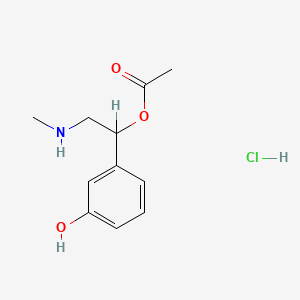
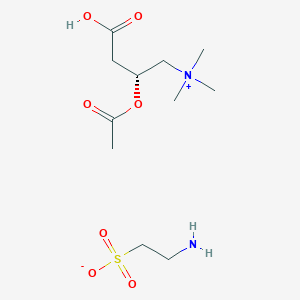


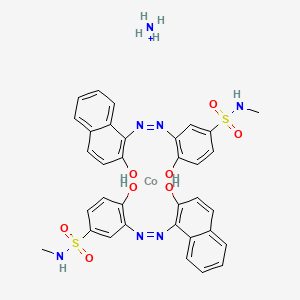


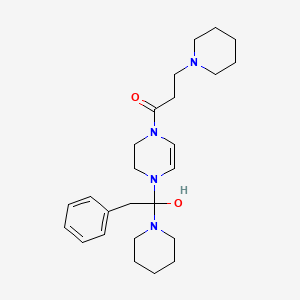
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)


